molecular formula C7H6Br2O B1590765 2,5-Dibromoanisole CAS No. 95970-08-4

2,5-Dibromoanisole

Cat. No. B1590765
CAS RN: 95970-08-4
M. Wt: 265.93 g/mol
InChI Key: YJGNTPRGNRICPY-UHFFFAOYSA-N
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Description

2,5-Dibromoanisole is a chemical compound with the molecular formula C7H6Br2O . It is also known by other names such as 1,4-Dibromo-2-methoxybenzene . The structure consists of a benzene ring with an attached methoxy group (–OCH3) and two bromine atoms (–Br) as substituents .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-Bromo-3-methoxyaniline . The process involves the addition of cuprous bromide and hydrogen bromide to a reaction flask. The diazonium salt is added under stirring, and the temperature rises when decomposed, controlled at 40 to 65 °C . After the addition, the mixture is stirred, cooled, and filtered to obtain the brown solid this compound .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 16 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) . The molecule contains a total of 16 atoms. There are 6 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 2 Bromine atoms .


Physical And Chemical Properties Analysis

This compound has an average mass of 265.930 Da and a monoisotopic mass of 263.878540 Da . It appears as an off-white to yellow liquid crystalline . The boiling point is 257-261 °C, and it has a density of 1.823±0.06 g/cm3 .

Scientific Research Applications

Environmental Fate and Phytovolatilization

2,5-Dibromoanisole and its structural analogs like 2,4-dibromophenol have been extensively studied for their environmental behavior, particularly in relation to volatilization processes. For instance, the research conducted by Zhang et al. (2020) explored the volatilization tendencies and bioaccumulation of such compounds in rice plants, showing that these substances can be phytovolatilized, enhancing their emission into the atmosphere. This indicates their potential influence on global cycles of bromophenols and bromoanisoles in the environment (Zhang et al., 2020).

Chemical Synthesis and Ring Fission

The compound has been explored in the context of chemical synthesis and transformation. For example, Amupitan and Stansfield (1974) investigated how 2,5-Dihydroanisole, a related compound, reacts with dibromocarbene to form specific adducts, which under certain conditions can lead to the formation of bromomethoxybenzocyclobutenones. This study highlights the compound's role in synthetic chemistry, particularly in the formation and transformation of complex organic structures (Amupitan & Stansfield, 1974).

Atmospheric Chemistry and Particulate Matter Composition

The composition and impact of particulate matter (PM2.5) in the atmosphere have been linked to compounds like this compound. Lewandowski et al. (2007) conducted a study to assess the overall composition of PM2.5, focusing on polar compounds from secondary organic aerosol (SOA). Their findings included the identification and quantification of polar organic compounds, contributing to our understanding of the role of compounds like this compound in atmospheric chemistry and environmental pollution (Lewandowski et al., 2007).

Marine Environmental Studies

This compound has also been a subject of study in marine environments. Watanabe, Kashimoto, and Tatsukawa (1983) examined the concentrations of polybrominated anisoles, including this compound, in marine fish, shellfish, and sediments in Japan. Their research provided insights into the bioaccumulation and environmental persistence of such compounds in marine ecosystems (Watanabe et al., 1983).

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of 2,5-Dibromoanisole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it may have unique pharmacokinetic properties compared to non-brominated compounds. The impact of these properties on the bioavailability of this compound is currently unknown .

Biochemical Analysis

Biochemical Properties

2,5-Dibromoanisole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C9 . These interactions can affect the metabolism of other compounds within the body, leading to changes in biochemical pathways. Additionally, this compound has been shown to permeate the blood-brain barrier, indicating its potential impact on neurological processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. In certain cell types, this compound can induce changes in gene expression, leading to altered cellular metabolism and function . For example, it may upregulate the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . This inhibition can lead to an accumulation of certain compounds within the cell, potentially causing toxic effects. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Toxic effects, such as liver damage and neurological impairment, have been observed at high doses, indicating the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can alter the metabolism of other compounds, leading to changes in metabolic flux and the levels of various metabolites. The compound may also influence the activity of other enzymes and cofactors, further affecting metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . It has been shown to accumulate in certain tissues, such as the liver and brain, where it can exert its biochemical effects. The compound’s lipophilic nature facilitates its distribution across cell membranes and into various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It is primarily found in the cytoplasm and can also localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound’s localization can affect its activity and function, as well as its potential to induce cellular responses.

properties

IUPAC Name

1,4-dibromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGNTPRGNRICPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539376
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95970-08-4
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add dropwise potassium tert-butoxide (118.2 ml, 118.2 mmol, 1 M in hexane) to a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in THF (492 mL) and MeOH (40 mL, 984.7 mmol) at RT. Heat the mixture at 70° C. overnight. Quench the mixture with water (50 mL), dilute with Et2O (400 mL), wash once with saturated NH4Cl (300 mL) and back extract the aqueous with Et2O (200 mL). Dry the combined organic phase over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatograph, eluting with 5-10% ethylacetate/hexane to give 22.0 g (84%) of the title compound. GC m/z (79Br81Br) 266 [M]+.
Quantity
118.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
492 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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